beta-D-Galactose pentaacetate

Übersicht

Beschreibung

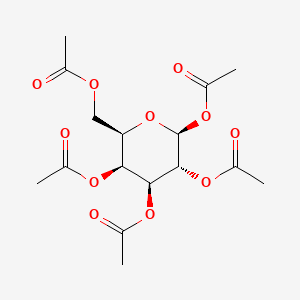

Beta-D-Galactose pentaacetate: is an organic compound with the chemical formula C16H22O11 . It is a derivative of galactose, where all five hydroxyl groups are acetylated. This compound appears as a white to off-white crystalline powder and is soluble in methanol, chloroform, and water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Beta-D-Galactose pentaacetate is typically synthesized by reacting D-galactose with acetic anhydride in the presence of a catalyst such as sodium acetate . The reaction is carried out in an organic solvent, often under controlled temperature conditions .

Industrial Production Methods: : In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

β-D-Galactose pentaacetate undergoes hydrolysis under aqueous or acidic conditions to yield β-D-galactose and acetic acid. Key variations include:

Hydrolysis kinetics in pancreatic islet homogenates show a pH optimum of 7.4 and Kₘ = 0.95 mM for enzymatic cleavage, with acetate production rates 5× higher than in intact cells .

Deacetylation Reactions

Selective or complete removal of acetyl groups is achieved through nucleophilic or base-mediated pathways:

Base-Mediated Deacetylation

| Reagents | Conditions | Products | Yield | Sources |

|---|---|---|---|---|

| NH₃ in acetonitrile | Ambient temperature | β-D-galactose | >90% | |

| NaHCO₃ (aqueous) | 0–25°C | Partially deacetylated intermediates | Variable |

Anomerization via Deacetylation

Heating β-D-galactose pentaacetate with AlCl₃ at 110°C induces anomerization to α-D-galactose derivatives, driven by oxonium intermediate formation . Computational studies (DFT/B3LYP) reveal a 35:1 preference for α-anomer under nonpolar conditions .

Glycosylation Reactions

The compound serves as a glycosyl donor in synthetic pathways:

Glycosylation stereoselectivity (α/β ratio) depends on halide size and reaction temperature, as explained by the anomeric effect .

Enzymatic and Biological Interactions

β-D-Galactose pentaacetate modulates biological systems through esterase-mediated hydrolysis:

Notably, β-D-galactose pentaacetate fails to stimulate insulin release alone but inhibits succinate ester-induced secretion, indicating competitive receptor interactions .

Phase Behavior in Supercritical CO₂

Relevant to reaction solvent optimization:

| Parameter | Conditions | Observations | Sources |

|---|---|---|---|

| Solubility in CO₂ | 308–323 K, 9–16 MPa | LCST behavior; solubility up to 26 wt% | |

| Critical density | 0.7 g/cm³ | Enables single-phase solutions |

Stability and Byproduct Formation

Prolonged storage or improper conditions may lead to:

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Beta-D-Galactose pentaacetate serves as an essential intermediate in synthesizing various glycosides, which are pivotal for studying carbohydrate interactions in biological systems. It aids in understanding enzyme-substrate interactions and the role of carbohydrates in cell signaling pathways.

Pharmaceutical Development

In the pharmaceutical industry, this compound is used to formulate drug delivery systems. Its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs) significantly improves therapeutic efficacy and bioavailability. This compound can modify the release profiles of drugs, enabling targeted delivery to specific tissues or organs .

Case Study:

A study demonstrated that incorporating this compound into a drug formulation improved the solubility of poorly soluble drugs by up to 50%, thereby enhancing their absorption rates in biological systems .

Food Industry

In food science, this compound acts as a flavoring agent, modifying the sweetness profile of low-calorie food alternatives. Its use can help create products that maintain desirable taste without excessive caloric content, making it valuable for health-conscious consumers .

Cosmetic Formulations

The compound functions as a stabilizer and emulsifier in cosmetic products, improving the texture and shelf-life of creams and lotions. Its ability to enhance product stability makes it a preferred choice for formulators in the cosmetics industry .

Analytical Chemistry

In analytical chemistry, this compound is employed as a derivatizing agent in chromatography. It facilitates the separation and identification of sugars and other biomolecules within complex mixtures, aiding researchers in biochemical analysis .

Comparative Data Table

| Application Area | Key Benefits | Examples/Case Studies |

|---|---|---|

| Biochemical Research | Intermediate for glycoside synthesis | Studies on enzyme-substrate interactions |

| Pharmaceutical Development | Enhances API solubility and stability | Improved absorption rates in drug formulations |

| Food Industry | Modifies sweetness profile | Low-calorie food product development |

| Cosmetic Formulations | Stabilizer and emulsifier | Enhanced texture and shelf-life of lotions |

| Analytical Chemistry | Derivatizing agent for chromatography | Separation of sugars in complex mixtures |

Wirkmechanismus

Beta-D-Galactose pentaacetate exerts its effects primarily through its ability to penetrate the plasma membrane and be hydrolyzed by intracellular esterases. This hydrolysis releases beta-D-galactose, which can then participate in various metabolic pathways. The compound inhibits leucine-induced insulin release, potentially preventing excessive insulin release in pathological conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Alpha-D-Galactose pentaacetate

- Beta-D-Glucose pentaacetate

- Alpha-D-Glucose pentaacetate

Comparison

- Beta-D-Galactose pentaacetate is unique in its ability to inhibit insulin release, a property not commonly observed in its analogs like alpha-D-Galactose pentaacetate or beta-D-Glucose pentaacetate .

- The structural differences, particularly the orientation of the acetyl groups, contribute to its distinct biological activities .

Biologische Aktivität

Beta-D-Galactose pentaacetate is an acetylated derivative of galactose, which has garnered attention in biochemical research due to its unique biological activities and potential applications in various fields, including pharmacology and biochemistry. This article explores the biological activities of this compound, focusing on its mechanisms of action, implications in insulin regulation, and structural properties.

Chemical Structure and Properties

This compound (CHO) is a penta-acetylated form of beta-D-galactose. The acetylation enhances its lipophilicity, allowing it to penetrate cell membranes more easily compared to its unmodified counterpart. This property is critical for its biological activity, particularly in influencing metabolic pathways.

Insulin Regulation

One of the most significant findings regarding this compound is its role as a negative regulator of insulin secretion . Research indicates that this compound inhibits leucine-induced insulin release from pancreatic islets. The inhibition appears to be mediated through a receptor system that exhibits anomeric specificity, which may also play a role in the modulation of insulin secretion during pathological conditions .

The mechanism involves the hydrolysis of this compound by intracellular esterases, leading to the release of free galactose and acetic acid. This hydrolysis is essential for its biological effects, as it allows the compound to exert its influence within cells without requiring specific transport mechanisms .

Biological Activities

In addition to insulin modulation, this compound exhibits several other biological activities:

Case Studies and Research Findings

A comprehensive review of literature reveals several key studies that highlight the biological activity of this compound:

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-LYYZXLFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883736 | |

| Record name | .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-60-4 | |

| Record name | β-D-Galactose pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,6-Penta-O-acetylgalactopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004163604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-galactose pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does beta-D-galactose pentaacetate affect insulin release in pancreatic cells?

A1: Research indicates that this compound, unlike its alpha-D-glucose counterpart, does not directly stimulate insulin release from pancreatic beta cells. [, , ] In fact, it has been shown to inhibit leucine-induced insulin release in rat pancreatic islets. [] This suggests that this compound may interact with a specific receptor system in pancreatic cells, leading to a negative modulation of insulin secretion. []

Q2: Do all hexose pentaacetates have the same effect on insulin release?

A2: No, the effects of hexose pentaacetates on insulin release depend on the specific sugar moiety and its stereochemistry. For instance, alpha-D-glucose pentaacetate stimulates insulin release, while this compound inhibits it. [, , , ] This difference highlights the importance of stereospecific interactions in the mechanism of action of these compounds. [, ]

Q3: Is the effect of this compound solely due to its metabolism within the pancreatic cells?

A3: While some hexose pentaacetates may exert their effects through the intracellular metabolism of their sugar moiety, this compound's action appears to be independent of such metabolic conversion. [, , , ] Its inhibitory effect on insulin secretion, despite not being metabolized in the same way as glucose, suggests a direct interaction with a specific receptor system. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.